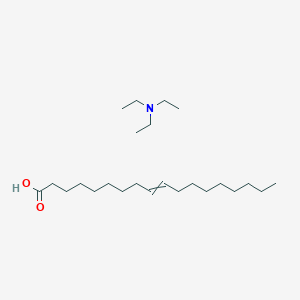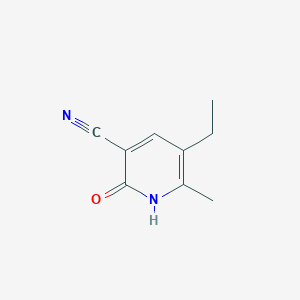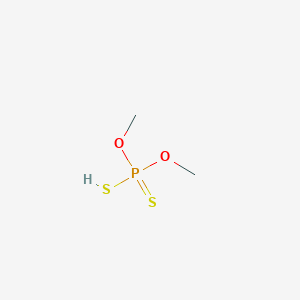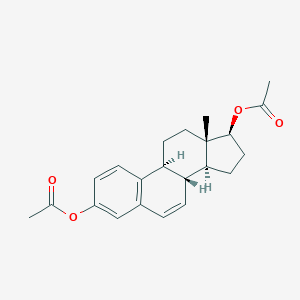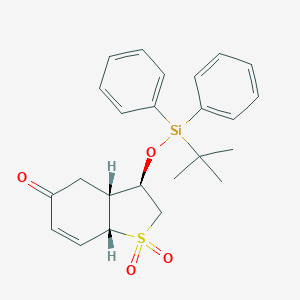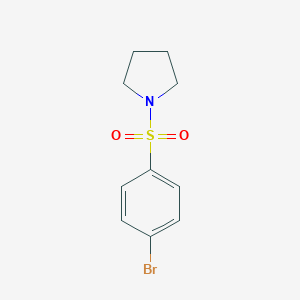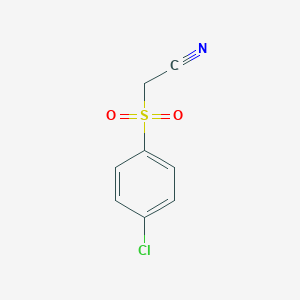
4-Chlorophenylsulfonylacetonitrile
Vue d'ensemble
Description
4-Chlorophenylsulfonylacetonitrile is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is related to 4-chloroaniline and 2-(p-chlorophenylsulfinyl)acetonitrile, which have been used as starting materials or intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture has been investigated, leading to the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide derivatives . Additionally, the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine in acetonitrile has been studied, yielding optically active 4-hydroxyalk-2-enenitriles . These methods demonstrate the versatility of chlorophenylsulfonyl-containing compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of related compounds such as 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been analyzed, revealing a buckled fused-ring system due to the ethylene linkage in the central ring . The dihedral angles between the aromatic rings and the chlorophenyl substituent provide insight into the conformational preferences of these molecules, which can influence their reactivity and interactions.
Chemical Reactions Analysis
The electrochemical study has shown that 4-chloroaniline undergoes one-electron oxidation followed by disproportionation to form unstable chloronium intermediates, which can react with nucleophiles such as arylsulfinic acids to produce diaryl sulfones and N-phenylbenzenesulfonamide derivatives . These reactions are crucial for the synthesis of sulfone-containing compounds, which are important in various chemical industries.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-chlorophenylsulfonylacetonitrile are not detailed in the provided papers, the studies of related compounds suggest that such properties can be inferred from molecular structure analysis and reactivity patterns. For instance, the electrochemical behavior of 4-chloroaniline and the reactivity of 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes indicate that the presence of the chlorophenylsulfonyl group can significantly affect the electron distribution and chemical stability of the molecule . Additionally, the crystal structure analysis of related compounds provides valuable information on intermolecular interactions, which can influence the compound's solubility, melting point, and other physical properties .
Applications De Recherche Scientifique
Electrochemical Synthesis and Applications
4-Chlorophenylsulfonylacetonitrile has been studied in the context of electrochemical synthesis. Mohamadighader et al. (2020) explored the electrochemical oxidation of 4-chloroaniline, a related compound, in water/acetonitrile mixtures. This research is significant for understanding the electrochemical behaviors of similar compounds, potentially including 4-Chlorophenylsulfonylacetonitrile, and their applications in synthesis and environmental chemistry (Mohamadighader, Saraei, Nematollahi, & Goljani, 2020).
Wastewater Treatment and Environmental Remediation
Hadi et al. (2020) investigated the degradation of 4-chlorophenol, a structurally similar compound to 4-Chlorophenylsulfonylacetonitrile, in wastewater treatment using advanced oxidation processes. This study highlights the potential application of 4-Chlorophenylsulfonylacetonitrile in environmental remediation, especially in the treatment of water contaminated with toxic organic compounds (Hadi, Taheri, Amin, Fatehizadeh, & Aminabhavi, 2020).
Synthesis and Pharmacological Activity
Research conducted by Mirskova et al. (2012) and Adamovich et al. (2018) has shown that 4-Chlorophenylsulfonylacetonitrile, through its derivative sulfacetamine, possesses significant antithrombotic and antioxidant properties. This suggests its potential application in the development of pharmaceuticals with specific therapeutic properties (Mirskova, Adamovich, & Mirskov, 2012; Adamovich, Oborina, & Mirskova, 2018).
Photocatalysis and Advanced Oxidation
Babaei et al. (2021) explored the photocatalytic degradation of 4-chlorophenol using advanced oxidation processes, which might be applicable to 4-Chlorophenylsulfonylacetonitrile. This research is particularly relevant for environmental applications, such as pollutant degradation and water treatment (Babaei, Golshan, & Kakavandi, 2021).
Photoelectrochemical Applications
The study by Davies et al. (2002) on the photoelectrochemical reduction of chlorophenols in acetonitrile solution at platinum electrodes provides insights into potential photoelectrochemical applications of 4-Chlorophenylsulfonylacetonitrile. This could include environmental monitoring and the development of novel photoelectrochemical sensors (Davies, Wadhawan, & Compton, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQGVGPNKGGSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352850 | |
| Record name | (4-Chlorobenzene-1-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylsulfonylacetonitrile | |
CAS RN |
1851-09-8 | |
| Record name | (4-Chlorobenzene-1-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorobenzenesulfonyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




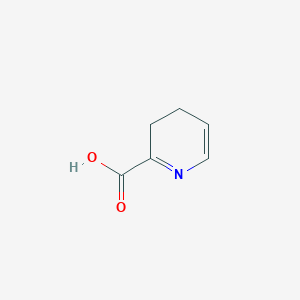
![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)
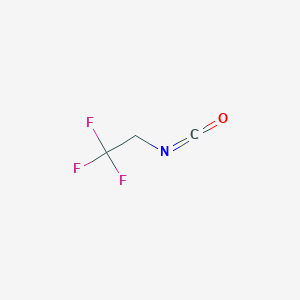
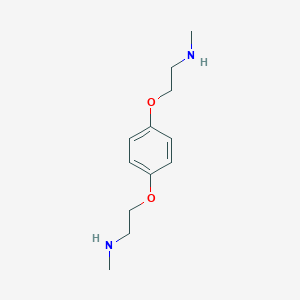

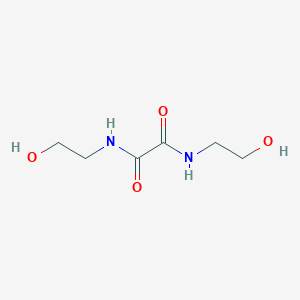
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
